3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, resulting in cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been found to induce apoptosis, inhibit angiogenesis, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high solubility in water, which makes it easier to work with in lab experiments. However, its low stability in acidic conditions and susceptibility to degradation by light and heat pose limitations.
Zukünftige Richtungen
Could include the development of more stable analogs, investigation of its potential as a combination therapy with other anticancer agents, and exploration of its effects on cancer stem cells.
In conclusion, 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant potential for therapeutic applications. Its unique structure and mechanism of action make it a valuable target for further research in the field of anticancer therapy.
Synthesemethoden
The synthesis of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl bromide and 2-phenylvinyl-1,3-thiazole-4-carboxaldehyde in the presence of triethylamine and sodium hydride. The resulting compound is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antimicrobial properties against both gram-positive and gram-negative bacteria.
Eigenschaften
Molekularformel |
C18H13FN4S |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13FN4S/c19-15-9-6-14(7-10-15)12-16-20-21-18-23(16)22-17(24-18)11-8-13-4-2-1-3-5-13/h1-11H,12H2/b11-8+ |
InChI-Schlüssel |
ICBDAZDCJKAXEK-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.